3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole
Overview
Description
3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole is a boronic ester derivative of indazole. This compound is notable for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds. The presence of the boronic ester group enhances its reactivity and versatility in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted benzenes.
Borylation: The introduction of the boronic ester group is achieved through a borylation reaction. This often involves the use of a palladium catalyst and a boron reagent such as bis(pinacolato)diboron.
Reaction Conditions
Catalyst: Palladium-based catalysts (e.g., Pd(PPh3)4).
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).
Temperature: Typically between 50-100°C.
Time: Several hours to overnight, depending on the specific reaction conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. Continuous flow reactors and automated systems may be employed to enhance efficiency and yield. The use of high-throughput screening can optimize reaction conditions and catalyst selection.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole undergoes several types of chemical reactions:
Suzuki-Miyaura Cross-Coupling: This is the most common reaction, where the boronic ester group reacts with aryl or vinyl halides to form biaryl compounds.
Oxidation: The boronic ester can be oxidized to form the corresponding alcohol.
Reduction: The indazole core can undergo reduction reactions under specific conditions.
Common Reagents and Conditions
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Suzuki-Miyaura Cross-Coupling
Reagents: Aryl or vinyl halides, base (e.g., K2CO3), and palladium catalyst.
Conditions: Solvent (e.g., THF, DMF), temperature (50-100°C), and inert atmosphere (e.g., nitrogen or argon).
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Oxidation
Reagents: Hydrogen peroxide or other oxidizing agents.
Conditions: Mild temperatures and aqueous or organic solvents.
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Reduction
Reagents: Hydrogen gas or hydride donors (e.g., NaBH4).
Conditions: Solvent (e.g., ethanol), room temperature to mild heating.
Major Products
Suzuki-Miyaura Cross-Coupling: Biaryl compounds.
Oxidation: Alcohol derivatives.
Reduction: Reduced indazole derivatives.
Scientific Research Applications
3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Medicine: Investigated for its role in drug discovery and development, particularly in the synthesis of compounds with therapeutic potential.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole in chemical reactions involves the activation of the boronic ester group. In Suzuki-Miyaura cross-coupling, the palladium catalyst facilitates the formation of a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl product.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another boronic acid derivative used in similar cross-coupling reactions.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester used in borylation reactions.
Indazole Derivatives: Compounds with similar indazole cores but different substituents.
Uniqueness
3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole is unique due to its combination of the indazole core and the boronic ester group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile tool in organic synthesis.
Properties
IUPAC Name |
3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BN2O2/c1-9-11-8-10(6-7-12(11)17-16-9)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYTZKVFIGWLKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(NN=C3C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40628525 | |
Record name | 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40628525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864771-17-5 | |
Record name | 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=864771-17-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40628525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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